Cuprizone

Description

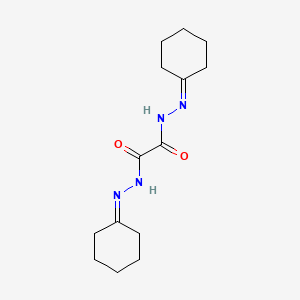

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(cyclohexylideneamino)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c19-13(17-15-11-7-3-1-4-8-11)14(20)18-16-12-9-5-2-6-10-12/h1-10H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRJIHMZAQEUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C(=O)NN=C2CCCCC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861909 | |

| Record name | Cuprizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-81-0 | |

| Record name | Cuprizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprizone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprizone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-bis(2-cyclohexylidenehydrazide) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-oxalylbis(cyclohexanone hydrazone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N16U7E0AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cuprizone Model: An In-depth Technical Guide to Studying Demyelination and Remyelination in Multiple Sclerosis Pathology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cuprizone model, a widely utilized toxin-induced model for studying the pathological hallmarks of multiple sclerosis (MS), particularly demyelination and remyelination. This guide details the experimental protocols, summarizes key quantitative data, and visualizes the intricate signaling pathways involved, offering a robust resource for researchers in the field of neuroinflammation and neurodegeneration.

Core Principles of the this compound Model

The this compound model is a non-autoimmune, toxic model of demyelination induced by the oral administration of the copper-chelating agent, this compound (bis-cyclohexanone oxaldihydrazone).[1][2] This method selectively induces apoptosis and degeneration of mature oligodendrocytes, the myelin-producing cells of the central nervous system (CNS).[3][4] The resulting demyelination is most prominent in the corpus callosum, but also affects other white and gray matter regions, including the hippocampus and cerebellum.[5]

A key advantage of the this compound model is its highly reproducible and predictable timeline of demyelination and spontaneous remyelination upon cessation of the toxin. This allows for the precise study of cellular and molecular events during both the degenerative and regenerative phases, making it an invaluable tool for screening and evaluating potential therapeutic compounds aimed at promoting myelin repair.

Key Pathological Events and Timeline

The administration of a 0.2% w/w this compound diet to C57BL/6 mice, the most commonly used strain, initiates a cascade of pathological events:

-

Oligodendrocyte Death: The earliest event is the induction of oligodendrocyte apoptosis, which can be detected as early as a few days to one week after the start of the this compound diet. This is followed by the downregulation of myelin gene expression.

-

Glial Cell Activation: Concurrently with oligodendrocyte loss, microglia and astrocytes become activated. Microglia play a dual role, initially contributing to the removal of myelin debris, a prerequisite for remyelination, but also releasing pro-inflammatory cytokines that can exacerbate tissue damage. Astrogliosis, the activation and proliferation of astrocytes, is also a prominent feature, with astrocytes releasing various signaling molecules that can influence both demyelination and remyelination.

-

Demyelination: Noticeable demyelination begins around week 3 and reaches its peak at 5-6 weeks of this compound treatment.

-

Remyelination: Upon withdrawal of this compound, spontaneous remyelination begins, driven by the proliferation and differentiation of oligodendrocyte precursor cells (OPCs). This process is often well underway within 1-2 weeks of recovery and can be substantial by 6 weeks post-cuprizone.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing the this compound model.

Table 1: Timeline of Pathological Events in the Corpus Callosum

| Time Point | Event | Key Quantitative Observations |

| 2 days - 1 week | Oligodendrocyte Apoptosis | Rapid loss of mature oligodendrocytes (~65% by day 2, 80% by 1 week). |

| 1 - 3 weeks | Early Demyelination & Glial Activation | Accumulation of activated microglia and astrocytes. Initial signs of myelin protein degradation. |

| 3 - 5 weeks | Severe Demyelination | Progressive myelin loss, with nearly complete demyelination in the medial corpus callosum by week 5. Myelin content reduced to ~3-8% of control levels in the medial corpus callosum. |

| 5 weeks | Peak Demyelination | Maximal demyelination observed. |

| Post-Cuprizone (1-2 weeks) | Early Remyelination | Onset of spontaneous remyelination. |

| Post-Cuprizone (3-6 weeks) | Robust Remyelination | Significant restoration of myelin. |

Table 2: Regional Susceptibility to Demyelination (6 weeks this compound)

| Brain Region | Demyelination Severity | Notes |

| Corpus Callosum (medial) | Severe | Consistently and heavily demyelinated. |

| Corpus Callosum (lateral) | Moderate | Less severe demyelination compared to the medial part. |

| Cerebellum | Moderate | Demyelination observed in deep cerebellar nuclei. |

| Hippocampus | Moderate | Demyelination is present. |

| Motor Cortex | Moderate | Affected by demyelination. |

| Spinal Cord | Minimal | Generally spared from significant demyelination. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This compound Administration

-

Animal Model: 8-10 week old male C57BL/6 mice are most commonly used.

-

This compound Diet: A diet containing 0.2% (w/w) this compound mixed into powdered rodent chow is standard. Ensure fresh chow is provided regularly (e.g., every 2-3 days) to maintain consistent this compound intake.

-

Duration:

-

Acute Demyelination: 5-6 weeks of this compound diet.

-

Chronic Demyelination: 12 weeks or longer.

-

Remyelination Studies: 5-6 weeks of this compound followed by a return to a normal diet for the desired recovery period.

-

Histological Assessment of Demyelination

Luxol Fast Blue (LFB) Staining

This histological stain is used to visualize myelin.

-

Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix brains in 4% PFA. Embed in paraffin and cut 4-μm thick coronal sections.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Staining:

-

Incubate sections in Luxol Fast Blue solution (0.1% LFB in 95% ethanol and 0.5% acetic acid) at 56-60°C overnight.

-

Rinse with 95% ethanol and then distilled water.

-

-

Differentiation:

-

Differentiate in 0.05% lithium carbonate solution for 30 seconds.

-

Follow with 70% ethanol for 30 seconds.

-

Rinse in distilled water. Repeat differentiation steps until gray matter is colorless and white matter is sharply defined.

-

-

Counterstaining (optional): Counterstain with Cresyl Violet to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and coverslip with mounting medium.

Immunohistochemistry (IHC) for Myelin Proteins

This technique uses antibodies to detect specific myelin proteins like Myelin Basic Protein (MBP) or Proteolipid Protein (PLP).

-

Tissue Preparation and Antigen Retrieval: Prepare sections as for LFB. For antigen retrieval, heat sections in a citrate buffer (pH 6.0).

-

Blocking: Block non-specific binding with a solution containing normal serum (e.g., goat serum) and a detergent like Triton X-100 in PBS.

-

Primary Antibody Incubation: Incubate sections with a primary antibody against a myelin protein (e.g., rabbit anti-MBP or mouse anti-PLP) overnight at 4°C.

-

Secondary Antibody Incubation: After washing in PBS, incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

-

Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI. Mount with an aqueous mounting medium.

Assessment of Glial Activation

IHC for Microglia and Astrocytes

-

Microglia: Use a primary antibody against Ionized calcium-binding adapter molecule 1 (Iba1).

-

Astrocytes: Use a primary antibody against Glial Fibrillary Acidic Protein (GFAP).

-

Follow the general IHC protocol described above.

Behavioral Analysis

Rotarod Test

This test assesses motor coordination and balance.

-

Apparatus: An accelerating rotarod with a 30-mm diameter rod.

-

Training: A week before testing, train mice on the rod rotating at a constant speed (e.g., 12 rpm) for 120 seconds.

-

Testing:

-

Place the mouse on the accelerating rod, which increases in speed from 4 to 40 rpm over 180 seconds.

-

Record the latency to fall from the rod.

-

Perform two consecutive trials with a 30-minute rest period in between.

-

Signaling Pathways and Molecular Mechanisms

The this compound model provides a platform to investigate the complex signaling pathways that govern demyelination and remyelination.

Experimental Workflow

The general workflow for a typical this compound study involves several key stages, from toxin administration to data analysis.

Caption: A typical experimental workflow for the this compound model.

Oligodendrocyte Death Pathways

This compound induces oligodendrocyte death through multiple pathways, including apoptosis and ferroptosis.

Apoptosis: This programmed cell death cascade involves the activation of caspases.

Caption: Simplified apoptotic pathway in oligodendrocytes.

Ferroptosis: An iron-dependent form of cell death characterized by lipid peroxidation.

Caption: Key events in this compound-induced ferroptosis.

Microglia Activation Pathway

Microglia are activated early in the this compound model, driven by signals from damaged oligodendrocytes. Colony-stimulating factor 1 receptor (CSF1R) signaling is crucial for this process.

Caption: CSF1R-mediated microglia activation pathway.

Astrocyte Activation and Response

Astrocytes also become reactive and contribute to the neuroinflammatory environment, in part through the NF-κB signaling pathway.

Caption: Astrocyte activation via the NF-κB pathway.

Conclusion

The this compound model remains a cornerstone for MS research, offering a reliable and versatile platform to dissect the mechanisms of demyelination and remyelination. Its predictable timeline and distinct pathological phases allow for targeted investigations into the roles of various cell types and signaling pathways. This guide provides a foundational framework for researchers to design, execute, and interpret experiments using this powerful model, ultimately contributing to the development of novel therapeutic strategies for multiple sclerosis.

References

- 1. A New Model of this compound-Mediated Demyelination/Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Ferroptosis Mediates this compound-Induced Loss of Oligodendrocytes and Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Glial response during this compound-induced de- and remyelination in the CNS: lessons learned [frontiersin.org]

- 5. Oligodendrocyte death and myelin loss in the this compound model: an updated overview of the intrinsic and extrinsic causes of this compound demyelination - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Onset: A Technical Guide to the Early Molecular Events in Cuprizone-Induced Oligodendrocyte Injury

For Immediate Release

A Deep Dive into the Initial Pathological Cascade of Demyelination in the Cuprizone Model, Offering Insights for Therapeutic Development.

This technical guide provides a comprehensive overview of the early molecular events that characterize oligodendrocyte injury in the this compound-induced demyelination model. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on the initial pathological changes, details key experimental methodologies, and visualizes the complex signaling networks at play. Understanding these early events is paramount for the development of targeted therapies aimed at preventing oligodendrocyte death and promoting myelin repair in diseases such as multiple sclerosis.

Introduction: The this compound Model as a Tool for Demyelination Research

The this compound model is a widely utilized experimental paradigm to study the processes of demyelination and remyelination in the central nervous system (CNS). Administration of the copper chelator this compound leads to the selective apoptosis of mature oligodendrocytes, the myelin-producing cells of the CNS.[1][2] This primary oligodendrocyte injury is followed by a cascade of events including microglial activation, astrogliosis, and ultimately, demyelination.[2][3] The early stages of this model, typically within the first one to three weeks of this compound exposure, are critical for understanding the initial triggers of oligodendrocyte demise and the subsequent cellular responses. This guide focuses on these initial molecular and cellular alterations.

Data Presentation: Quantitative Changes in Early Oligodendrocyte Injury

The initial phase of this compound toxicity is marked by significant and rapid changes in the expression of genes and proteins critical for oligodendrocyte survival, function, and the induction of cell death pathways. The following tables summarize key quantitative findings from various studies, providing a snapshot of the molecular landscape during the first few weeks of this compound administration.

Gene Expression Changes in the Corpus Callosum

| Gene | Time Point | Fold Change / Regulation | Biological Process |

| Myelin-related | |||

| Mbp (Myelin basic protein) | 1 week | Downregulated | Myelin sheath formation |

| Plp1 (Proteolipid protein 1) | 1 week | Downregulated | Myelin sheath formation |

| Mag (Myelin associated glycoprotein) | 1 week | Downregulated | Myelin sheath formation and maintenance |

| Mog (Myelin oligodendrocyte glycoprotein) | 4 weeks | Downregulated | Myelin sheath formation |

| Apoptosis-related | |||

| Casp3 (Caspase 3) | 6-10 days | Upregulated (protein activation) | Execution phase of apoptosis |

| Fas | 1-2 weeks | Upregulated | Extrinsic apoptosis pathway |

| Ferroptosis-related | |||

| Ncoa4 | 2 days - 1 week | Upregulated | Ferritinophagy, iron release |

| Tfr1 | 2 days - 1 week | Upregulated | Iron uptake |

| Cox-2 | 2 days - 1 week | Upregulated | Inflammation, oxidative stress |

| Ho-1 | 2 days - 1 week | Upregulated | Heme degradation, iron release |

| Fth (Ferritin heavy chain) | 2 days - 1 week | Downregulated | Iron storage |

| Gpx4 | 1 week | Downregulated | Lipid peroxide detoxification |

| ER Stress-related | |||

| Ddit3 (CHOP) | 1-3 weeks | Upregulated | ER stress-induced apoptosis |

| Hspa5 (BiP) | 1-3 weeks | Upregulated | ER chaperone, UPR sensor |

| Xbp1s (spliced Xbp1) | 1-3 weeks | Upregulated | UPR transcription factor |

| Glial Activation | |||

| Gfap | 1-3 weeks | Upregulated | Astrocyte activation |

| Aif1 (Iba1) | 1 week | Upregulated | Microglia/macrophage activation |

Protein Expression and Cellular Changes

| Protein/Marker | Time Point | Change | Biological Implication |

| Oligodendrocyte Markers | |||

| CC1 (APC) | 2 days | ~65% decrease in positive cells | Loss of mature oligodendrocytes[4] |

| CC1 (APC) | 1 week | ~80% decrease in positive cells | Loss of mature oligodendrocytes |

| Nogo-A | 6, 10, 21 days | Significant reduction in positive cells | Loss of mature oligodendrocytes |

| Apoptosis | |||

| Active Caspase-3 | 2 days | Increased positive cells | Initiation of apoptosis |

| Active Caspase-3 | 6 days | ~97% of apoptotic cells are positive | Caspase-dependent apoptosis |

| Active Caspase-3 | 10 days | ~58% of apoptotic cells are positive | Shift in apoptosis mechanism |

| Apoptotic cells (condensed/fragmented nuclei) | 6 days | 97 ± 32 cells/mm² | Oligodendrocyte cell death |

| Apoptotic cells (condensed/fragmented nuclei) | 10 days | 110 ± 17 cells/mm² | Ongoing oligodendrocyte death |

| Ferroptosis | |||

| 4-HNE | 2 days | ~2.5-fold increase | Lipid peroxidation |

| Ferritin | 1-2 days | Significant decrease | Iron release |

| Mitochondrial Dysfunction | |||

| ATP levels | 1 week | Significantly reduced | Impaired energy metabolism |

| Monoamine oxidase | 3 days | Reduced activity | Mitochondrial enzyme dysfunction |

| Cytochrome c oxidase | 1 week | Reduced activity | Mitochondrial enzyme dysfunction |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the early-stage analysis of the this compound model.

This compound Administration

Objective: To induce oligodendrocyte injury and demyelination.

Materials:

-

8-week-old male C57BL/6 mice

-

Powdered rodent chow

-

This compound (bis-cyclohexanone-oxaldihydrazone)

-

Scale and mixing equipment

Protocol:

-

Prepare a 0.2% (w/w) this compound diet by thoroughly mixing this compound with powdered rodent chow.

-

House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to the this compound diet and water.

-

For early molecular event studies, mice are typically sacrificed at time points ranging from 2 days to 3 weeks.

-

A control group of mice should be fed the same powdered chow without this compound.

-

Monitor the weight and health of the animals regularly. A slight weight loss is expected in the this compound-treated group.

Immunohistochemistry for Active Caspase-3

Objective: To detect apoptotic oligodendrocytes in brain tissue.

Materials:

-

Mouse brain tissue fixed in 4% paraformaldehyde (PFA) and cryoprotected in sucrose.

-

Cryostat or vibrating microtome.

-

Phosphate-buffered saline (PBS).

-

Blocking buffer: PBS containing 5% normal goat serum and 0.3% Triton X-100.

-

Primary antibody: Rabbit anti-active Caspase-3 (e.g., from Cell Signaling Technology).

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488).

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Protocol:

-

Perfuse mice transcardially with ice-cold PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution in PBS for cryoprotection.

-

Section the brain into 30-40 µm thick coronal sections using a cryostat or vibrating microtome.

-

Wash sections three times in PBS for 5 minutes each.

-

Incubate sections in blocking buffer for 1 hour at room temperature to block non-specific binding.

-

Incubate sections with the primary antibody against active Caspase-3, diluted in blocking buffer, overnight at 4°C.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with the fluorescently labeled secondary antibody, diluted in PBS, for 2 hours at room temperature in the dark.

-

Wash sections three times in PBS for 10 minutes each in the dark.

-

Counterstain with DAPI for 10 minutes.

-

Mount sections onto glass slides with mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Western Blot for Myelin Basic Protein (MBP)

Objective: To quantify the expression of a key myelin protein.

Materials:

-

Corpus callosum tissue dissected from mouse brains.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary antibody: Rabbit or mouse anti-MBP.

-

Loading control antibody: anti-β-actin or anti-GAPDH.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Dissect the corpus callosum from fresh or frozen mouse brains on ice.

-

Homogenize the tissue in RIPA buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MBP antibody and the loading control antibody, diluted in blocking buffer, overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Oligodendrocyte Isolation for RNA Sequencing

Objective: To obtain a pure population of oligodendrocytes for transcriptomic analysis.

Materials:

-

Adult mouse brains.

-

Papain dissociation system or similar enzymatic digestion kit.

-

Percoll gradient solutions.

-

Magnetic-activated cell sorting (MACS) system with anti-O4 or anti-GalC microbeads.

-

Fluorescence-activated cell sorting (FACS) may also be used.

-

RNA extraction kit.

Protocol:

-

Anesthetize and perfuse mice with ice-cold HBSS.

-

Dissect the desired brain region (e.g., corpus callosum or whole brain).

-

Mince the tissue and digest with a papain solution according to the manufacturer's instructions to obtain a single-cell suspension.

-

Remove myelin debris by centrifugation through a Percoll gradient.

-

Isolate oligodendrocytes from the single-cell suspension using MACS with microbeads targeting oligodendrocyte surface markers like O4 or GalC.

-

Alternatively, use FACS for higher purity, sorting for cells positive for oligodendrocyte-specific markers.

-

Assess the purity of the isolated cell population using immunocytochemistry or flow cytometry.

-

Extract total RNA from the purified oligodendrocytes using a suitable RNA extraction kit.

-

Assess RNA quality and quantity before proceeding with library preparation and RNA sequencing.

Visualization of Key Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways implicated in the early stages of this compound-induced oligodendrocyte injury.

Experimental Workflow

Caption: Experimental workflow for studying early this compound-induced injury.

Intrinsic Apoptosis Pathway

References

The Role of Neuroinflammation in the Cuprizone Model: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the cellular and molecular dynamics of neuroinflammation within the cuprizone-induced demyelination model. It is designed to be a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid in experimental design and data interpretation for researchers in multiple sclerosis and other demyelinating diseases.

Introduction to the this compound Model

The this compound model is a widely utilized toxicant-induced model of demyelination and remyelination in the central nervous system (CNS).[1][2] Administration of the copper chelator this compound in the diet of rodents, typically mice, leads to selective apoptosis of mature oligodendrocytes, the myelin-producing cells of the CNS.[3][4] This primary oligodendrogliopathy triggers a cascade of events, including robust demyelination, particularly in the corpus callosum, followed by spontaneous remyelination upon cessation of the toxin.[1]

A key feature of this model is the profound neuroinflammatory response characterized by the activation and proliferation of resident glial cells—microglia and astrocytes—largely independent of a significant peripheral immune cell infiltrate. This makes it an invaluable tool for dissecting the intrinsic CNS mechanisms of demyelination, neuroinflammation, and endogenous repair, offering a distinct advantage over immune-mediated models like Experimental Autoimmune Encephalomyelitis (EAE) for studying specific aspects of glial biology and remyelination.

Core Cellular Players in Neuroinflammation

The neuroinflammatory response in the this compound model is primarily orchestrated by microglia and astrocytes. These cells undergo significant morphological and functional changes, playing dual roles that can be both detrimental during demyelination and supportive during remyelination.

Microglia

Microglia are the resident immune cells of the CNS and are the first responders to this compound-induced oligodendrocyte death. Their activation is evident as early as the first week of this compound administration, preceding overt demyelination.

-

Activation and Proliferation: Microglia transition from a resting, ramified state to an activated, amoeboid morphology. Their numbers increase dramatically in demyelinating regions, peaking around 5 weeks of treatment.

-

Phagocytosis: A primary role of activated microglia is the clearance of myelin debris, a crucial step for creating a permissive environment for remyelination.

-

Inflammatory Signaling: Activated microglia release a host of signaling molecules, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as various chemokines that orchestrate the glial response.

Astrocytes

Astrocytes, the most abundant glial cells in the CNS, undergo a process known as astrogliosis in response to this compound. This reactive state is characterized by hypertrophy and increased expression of intermediate filament proteins like Glial Fibrillary Acidic Protein (GFAP).

-

Reactive Astrogliosis: Astrogliosis begins within the first few weeks of this compound treatment and persists throughout the demyelination phase.

-

Modulation of Microglia: Reactive astrocytes are a major source of chemokines, such as CXCL10, which are critical for recruiting and activating microglia at the site of injury.

-

Dual Role in Repair: While astrogliosis can contribute to the inflammatory milieu, astrocytes also produce growth factors and other molecules that can support oligodendrocyte progenitor cell (OPC) proliferation and differentiation during the remyelination phase.

Quantitative Data on Cellular and Myelin Dynamics

The following tables summarize quantitative data reported in the literature for key cellular and myelination markers in the corpus callosum of C57BL/6 mice during a standard 5- to 6-week acute this compound protocol and subsequent recovery. Values are presented as approximations to reflect the variability across different studies.

Table 1: Glial and Oligodendrocyte Lineage Cell Densities (cells/mm²) in the Corpus Callosum

| Time Point | Microglia (Iba1+) | Astrocytes (GFAP+) | Mature Oligodendrocytes (CC1+/APC+) |

| Control (Week 0) | ~4,775 | Low / Baseline | ~350-400 |

| Week 3 | Accumulation begins | Significant increase | Significant decrease |

| Week 5 / 6 | ~11,963 | Peaks, significant hypertrophy | Near-complete loss (~90-95% reduction) |

| Recovery (2 Weeks) | Numbers begin to decline | Remain elevated | Numbers begin to recover |

Note: Cell counting methodologies and specific regions of the corpus callosum analyzed can vary between studies, leading to different absolute numbers. Densitometric analysis is also commonly used for Iba1 and GFAP due to dense cell accumulation.

Table 2: Expression of Key Inflammatory Mediators

| Mediator | Time Point of Peak Expression (approx.) | Primary Cellular Source(s) | Key Function(s) |

| TNF-α | Weeks 4-5 | Microglia, Astrocytes | Pro-inflammatory, induces oligodendrocyte apoptosis |

| IL-1β | Weeks 4-5 | Microglia | Pro-inflammatory, enhances glial activation |

| CXCL10 | Early (Weeks 1-3) | Astrocytes, Oligodendrocytes | Microglial chemoattraction and activation |

| CCL2 | Early (Weeks 1-3) | Astrocytes, Microglia | Microglial chemoattraction |

| CCL3 | Weeks 3-5 | Astrocytes, Microglia | Microglial chemoattraction |

Key Signaling Pathways and Workflows

Experimental Workflow

The this compound model follows a well-defined timeline, making it highly reproducible for studying the distinct phases of demyelination and remyelination.

Glial Cell Interactions

The neuroinflammatory environment is driven by a complex crosstalk between damaged oligodendrocytes and reactive glial cells. Astrocytes play a key role in recruiting microglia, which in turn influence both oligodendrocyte death and debris clearance.

CXCL10/CXCR3 Signaling Pathway

The CXCL10 chemokine and its receptor CXCR3 are critical mediators of microglial recruitment. Astrocytes are a primary source of CXCL10, which acts as a chemoattractant for CXCR3-expressing microglia, drawing them to the lesion site.

Experimental Protocols

This section provides an overview of essential methodologies for studying neuroinflammation in the this compound model.

This compound Administration (Acute Model)

-

Animal Model: C57BL/6 male mice, 6-8 weeks old, are typically used. House animals with access to food and water ad libitum.

-

Diet Preparation: Mix 0.2% (w/w) this compound (bis-cyclohexanone oxaldihydrazone) into powdered standard rodent chow. Prepare fresh chow regularly (e.g., every 2-3 days) to ensure consistent dosage.

-

Administration: Provide the this compound-containing chow to the mice for a period of 5 weeks to induce demyelination. Monitor animal weight and health status regularly.

-

Remyelination Phase: After 5 weeks, return mice to a standard diet. Spontaneous remyelination will occur over the subsequent 2-4 weeks.

-

Tissue Collection: At designated time points (e.g., Week 3, Week 5, Recovery Week 2), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) for histological analysis. For molecular analysis (qPCR, Western blot), brains are rapidly dissected without perfusion, and the corpus callosum is isolated on ice.

Immunohistochemistry (IHC) / Immunofluorescence (IF)

This protocol outlines the general steps for staining brain sections for key cellular markers.

-

Tissue Processing: Post-fix PFA-perfused brains overnight in 4% PFA, then cryoprotect in a 30% sucrose solution. Section the brains on a cryostat or microtome at 20-40 µm thickness.

-

Antigen Retrieval (if necessary): For some antibodies, heat-induced epitope retrieval (e.g., in sodium citrate buffer, pH 6.0) may be required.

-

Blocking and Permeabilization: Incubate sections for 1-2 hours at room temperature in a blocking buffer containing a non-specific serum (e.g., 5% normal goat serum) and a detergent (e.g., 0.3% Triton X-100) in PBS.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Microglia: Rabbit anti-Iba1

-

Astrocytes: Mouse anti-GFAP

-

Oligodendrocyte Lineage: Rabbit anti-Olig2

-

Mature Oligodendrocytes: Mouse anti-CC1 (APC)

-

Myelin: Rat anti-MBP (Myelin Basic Protein)

-

-

Secondary Antibody Incubation: After washing in PBS, incubate sections for 1-2 hours at room temperature with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594) diluted in blocking buffer.

-

Mounting and Imaging: Wash sections, counterstain nuclei with DAPI, and mount onto slides using an anti-fade mounting medium. Image using a confocal or fluorescence microscope.

-

Quantification: Analyze images using software like ImageJ or TissueQuest. Cell numbers can be counted manually or automatically within a defined region of interest (ROI) in the corpus callosum and expressed as cells/mm².

Quantitative PCR (qPCR)

-

RNA Extraction: Homogenize dissected corpus callosum tissue and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers.

-

Primer Sequences (Mouse):

-

Mbp: (Forward/Reverse primers can be obtained from commercial vendors like OriGene, MP221112)

-

Tnf: (Primers available from vendors)

-

Il1b: (Primers available from vendors like OriGene, MP206724)

-

Cxcl10: (Primers available from vendors like OriGene, MP202410)

-

Ccl2: (Primers available from vendors)

-

Housekeeping gene (e.g., Gapdh, Actb): Use validated primers for normalization.

-

-

Analysis: Run the reaction on a qPCR instrument. Calculate relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.

Western Blotting

-

Protein Extraction: Homogenize dissected corpus callosum tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., anti-MBP, anti-MOG, anti-CNPase) overnight at 4°C.

-

Detection: After washing, incubate with HRP-conjugated secondary antibodies for 1 hour. Detect bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like GAPDH or β-actin.

Implications for Drug Development

The this compound model serves as a critical preclinical platform for evaluating therapeutic strategies aimed at mitigating neuroinflammation and promoting remyelination.

-

Targeting Glial Activation: The model is ideal for testing compounds that modulate microglia and astrocyte function. For example, therapies aimed at shifting microglia from a pro-inflammatory to a pro-reparative phenotype or reducing reactive astrogliosis can be effectively screened.

-

Promoting Remyelination: By inducing robust and predictable demyelination, the model provides a clear window to assess the efficacy of pro-remyelinating agents. Therapeutic candidates can be administered during the recovery phase, and outcomes can be measured by the rate and extent of myelin restoration and oligodendrocyte repopulation.

-

Identifying Novel Pathways: The distinct separation of primary oligodendrogliopathy from a peripheral immune attack allows for focused investigation of CNS-intrinsic pathways, facilitating the identification of novel drug targets within glial cells and oligodendrocyte lineage cells.

References

Cuprizone-Induced Oxidative Stress and Cellular Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cuprizone model is a widely utilized toxic demyelination model in neuroscience research, particularly for studying the pathological mechanisms analogous to those in multiple sclerosis (MS). Administration of the copper chelator, this compound, selectively induces oligodendrocyte death, leading to demyelination, astrogliosis, and microgliosis. A key mechanism underlying this compound's toxicity is the induction of significant oxidative stress and subsequent cellular damage. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and key quantitative data associated with this compound-induced neuropathology.

Core Mechanisms of this compound-Induced Cellular Damage

This compound administration triggers a cascade of cellular and molecular events that culminate in demyelination. The primary mechanisms revolve around mitochondrial dysfunction, iron dyshomeostasis leading to ferroptosis, and the activation of inflammatory pathways, all of which are intricately linked to oxidative stress.

Mitochondrial Dysfunction and Oxidative Stress

Oligodendrocytes, with their high metabolic demand required for myelin synthesis and maintenance, are particularly vulnerable to mitochondrial insults. This compound, as a copper chelator, is thought to impair the function of copper-dependent mitochondrial enzymes, such as cytochrome c oxidase (Complex IV) of the electron transport chain.[1] This impairment leads to a bioenergetic crisis, characterized by reduced ATP production and an increase in the generation of reactive oxygen species (ROS).[1] The excessive ROS production overwhelms the cell's antioxidant capacity, leading to oxidative damage to lipids, proteins, and nucleic acids.

Ferroptosis: Iron-Dependent Cell Death

A critical pathway implicated in this compound-induced oligodendrocyte death is ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[2] this compound-induced copper deficiency disrupts iron homeostasis, leading to an increase in intracellular labile iron.[3] This excess iron, through the Fenton reaction, catalyzes the conversion of hydrogen peroxide to the highly reactive hydroxyl radical, which drives lipid peroxidation.[4] Key molecular events in this compound-induced ferroptosis include:

-

Increased Iron Influx and Mobilization: Upregulation of transferrin receptor 1 (TfR1) and nuclear receptor coactivator 4 (NCOA4), which promotes ferritinophagy (the degradation of the iron storage protein ferritin), leading to an increase in cytosolic iron.

-

Depletion of Glutathione (GSH) and Inactivation of GPX4: this compound treatment leads to a reduction in the levels of glutathione (GSH), a major intracellular antioxidant. This is accompanied by the downregulation of glutathione peroxidase 4 (GPX4), the key enzyme that utilizes GSH to neutralize lipid peroxides. The combination of increased iron-driven lipid peroxidation and impaired antioxidant defense is a hallmark of ferroptosis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). In the this compound model, there is an initial suppression of the Nrf2 pathway, contributing to the vulnerability of oligodendrocytes to oxidative damage. Therapeutic strategies aimed at activating the Nrf2 pathway have shown promise in mitigating this compound-induced demyelination.

Apoptosis

In addition to ferroptosis, classical apoptotic pathways also contribute to oligodendrocyte death in the this compound model. Mitochondrial dysfunction can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic apoptotic pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.

Quantitative Data on this compound-Induced Changes

The following tables summarize key quantitative data from studies using the this compound model, providing a reference for the expected magnitude and timeline of pathological changes.

Table 1: Oxidative Stress Markers in the Corpus Callosum of this compound-Treated Mice

| Time on 0.2% this compound Diet | Malondialdehyde (MDA) Change | Superoxide Dismutase (SOD) Activity Change | Glutathione (GSH) Level Change | Reference(s) |

| 2 days | ~2.5-fold increase in 4-HNE | Not reported | Significant reduction in GPX4 protein | |

| 5 weeks | Significantly increased | Significantly decreased | Significantly decreased | |

| 6 weeks | Significantly increased | Significantly decreased | Significantly decreased | |

| 8 weeks | Significantly increased (p < 0.001) | Significantly reduced (p < 0.001) | Significantly reduced (p < 0.001) | |

| 12 weeks | Significantly upregulated | Significantly downregulated | Significantly downregulated |

Table 2: Inflammatory Cytokine Levels in the Brain of this compound-Treated Mice

| Time on 0.2% this compound Diet | TNF-α Change | IL-1β Change | IL-6 Change | Reference(s) |

| 5 weeks | Increased | Significantly increased | Increased | |

| 6 weeks | Dramatic increase (p < 0.01) | Dramatic increase (p < 0.01) | Not reported | |

| 6-8 weeks | Increased | Increased | Increased | |

| 12 weeks | Increased | Increased | Maximum at week 12 | |

| 14 weeks | Maximum at week 14 | - | - |

Experimental Protocols

This compound Administration

-

Animal Model: C57BL/6 mice, typically 8-10 weeks old, are most commonly used.

-

This compound Diet: 0.2% (w/w) this compound mixed into powdered or pelleted rodent chow is the standard for inducing acute demyelination. Higher concentrations (e.g., 0.3%) can be used for more severe demyelination but may increase mortality.

-

Duration:

-

Acute Demyelination: 5-6 weeks of this compound feeding.

-

Chronic Demyelination: 12 weeks or longer.

-

-

Control Group: Mice fed the same chow without this compound.

Histological Analysis

-

Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix brains in 4% PFA overnight. Cryoprotect in 30% sucrose. Cut 20-30 µm thick coronal sections on a cryostat.

-

Staining:

-

Immerse sections in 0.1% Luxol Fast Blue solution at 60°C for 2-4 hours.

-

Rinse with 95% ethanol and then distilled water.

-

Differentiate in 0.05% lithium carbonate solution for 10-30 seconds.

-

Rinse in 70% ethanol and then distilled water.

-

Counterstain with Cresyl Violet if desired.

-

Dehydrate through graded ethanols, clear in xylene, and coverslip.

-

-

Antigen Retrieval: For paraffin-embedded sections, perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).

-

Blocking: Block non-specific binding with a solution containing normal serum (e.g., 5% normal goat serum) and a detergent (e.g., 0.3% Triton X-100) in PBS for 1 hour at room temperature.

-

Primary Antibody: Incubate sections with a primary antibody against MBP (e.g., rabbit anti-MBP) overnight at 4°C.

-

Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

-

Mounting: Mount sections with a mounting medium containing DAPI for nuclear counterstaining.

Behavioral Testing

-

Apparatus: An accelerating rotarod apparatus.

-

Acclimation: Acclimate mice to the testing room for at least 30 minutes before testing.

-

Training: Train mice on the rotarod at a constant speed (e.g., 4 rpm) for 2-3 trials per day for 2-3 days before the actual test.

-

Testing:

-

Place the mouse on the rotating rod.

-

The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

-

Record the latency to fall for each mouse.

-

Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.

-

-

Apparatus: A square arena (e.g., 40x40 cm) with walls.

-

Acclimation: Acclimate mice to the testing room for at least 30 minutes.

-

Procedure:

-

Place the mouse in the center of the open field.

-

Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).

-

A video tracking system is used to record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Biochemical Assays from Brain Tissue

-

Homogenization: Homogenize brain tissue (e.g., corpus callosum) in ice-cold buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Assay: Use the supernatant for the assay. The assay is typically based on the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) and a superoxide detector (e.g., WST-1 or cytochrome c).

-

Calculation: SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and expressed as units per mg of protein.

-

Homogenization: Homogenize brain tissue in a suitable buffer (e.g., 1.15% KCl).

-

Reaction: Add the homogenate to a reaction mixture containing thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

-

Incubation: Heat the mixture at 95-100°C for 15-60 minutes.

-

Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the MDA concentration using a standard curve generated with an MDA standard.

-

Deproteinization: Homogenize brain tissue and deproteinize the sample, often using metaphosphoric acid (MPA).

-

Assay Principle: The most common method is a kinetic assay based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH in the presence of glutathione reductase and NADPH.

-

Measurement: The rate of formation of the yellow product, 2-nitro-5-thiobenzoic acid (TNB), is measured spectrophotometrically at 405-412 nm.

-

Quantification: The GSH concentration is determined by comparison to a GSH standard curve.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Caption: Core signaling pathways in this compound-induced cellular damage.

Experimental Workflow

Caption: A typical experimental workflow for studying this compound-induced demyelination.

Conclusion

The this compound model remains an invaluable tool for investigating the mechanisms of demyelination and for the preclinical evaluation of potential therapeutic agents. A thorough understanding of the central role of oxidative stress and the associated cellular damage pathways, including mitochondrial dysfunction and ferroptosis, is crucial for designing and interpreting studies using this model. The standardized protocols and quantitative data presented in this guide provide a foundation for researchers to conduct robust and reproducible experiments in the field of demyelinating diseases.

References

- 1. jneurosci.org [jneurosci.org]

- 2. researchgate.net [researchgate.net]

- 3. Oligodendrocyte death and myelin loss in the this compound model: an updated overview of the intrinsic and extrinsic causes of this compound demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prometheusprotocols.net [prometheusprotocols.net]

The Cuprizone Model: A Technical Guide to the Timeline of Demyelination and Remyelination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cuprizone-induced model of demyelination and remyelination, a cornerstone in the study of multiple sclerosis (MS) and other demyelinating diseases. This guide details the precise timeline of cellular and molecular events, presents quantitative data in a clear and comparative format, and offers detailed experimental protocols for key methodologies. Furthermore, it visualizes complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction to the this compound Model

The this compound model is a widely utilized toxin-induced model that recapitulates key features of MS, particularly oligodendrocyte pathology, demyelination, and subsequent spontaneous remyelination, largely independent of the peripheral immune system.[1][2] this compound, a copper-chelating agent, when administered orally to mice, selectively induces apoptosis of mature oligodendrocytes, the myelin-producing cells of the central nervous system (CNS).[3][4] This leads to a predictable and reproducible pattern of demyelination, most prominently in the corpus callosum, but also affecting other brain regions such as the hippocampus and cortex.[5] Upon withdrawal of this compound, a robust endogenous remyelination process is initiated, making this model invaluable for studying both the mechanisms of myelin damage and the processes of myelin repair.

The timeline of demyelination and remyelination can be manipulated by the duration of this compound administration. Acute demyelination is typically achieved after 5-6 weeks of treatment, followed by spontaneous and often complete remyelination within a few weeks of returning to a normal diet. In contrast, prolonged exposure to this compound (12 weeks or more) leads to a state of chronic demyelination with impaired remyelination capacity.

Timeline of Cellular and Molecular Events

The administration of this compound sets in motion a well-characterized cascade of events involving various cell types within the CNS. The following timeline outlines the key cellular and molecular changes during the acute demyelination and subsequent remyelination phases.

Demyelination Phase (0-6 Weeks of this compound Treatment)

-

Week 1: The earliest events include the induction of oligodendrocyte stress and apoptosis. This is accompanied by the early activation of microglia and astrocytes. While oligodendrocyte death is initiated, significant myelin loss is not yet apparent.

-

Weeks 2-3: Oligodendrocyte loss continues and becomes more pronounced. Microglia and astrocyte activation intensifies, and these cells begin to clear myelin debris. The first signs of demyelination become histologically evident. At this stage, oligodendrocyte precursor cells (OPCs) start to proliferate and migrate to the lesion sites.

-

Weeks 4-6: Demyelination reaches its peak, with a significant loss of myelin in the corpus callosum and other susceptible regions. This is paralleled by a maximal microglial and astrocytic response. Axonal damage can also be observed during this period.

Remyelination Phase (Post-Cuprizone Withdrawal)

-

Week 1 (Post-withdrawal): Upon cessation of this compound treatment, the remyelination process begins. OPCs continue to proliferate and differentiate into mature, myelinating oligodendrocytes.

-

Weeks 2-4 (Post-withdrawal): Newly differentiated oligodendrocytes extend processes and begin to remyelinate denuded axons. The number of microglia and astrocytes starts to decline as inflammation resolves.

-

Weeks 5-7 (Post-withdrawal): Remyelination is largely complete in the acute model, with the restoration of myelin sheaths, although they are often thinner than the original sheaths.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the key cellular changes observed during this compound-induced demyelination and remyelination. These values can vary depending on the specific mouse strain, this compound dosage, and quantification methods used.

Table 1: Myelin Content in the Corpus Callosum (% of Control)

| Time Point | Myelin Content (% of Control) | Reference(s) |

| 3 Weeks this compound | ~50-70% | |

| 5-6 Weeks this compound | ~10-40% | |

| 2 Weeks Post-Cuprizone | ~50-70% | |

| 4-5 Weeks Post-Cuprizone | ~80-100% |

Table 2: Oligodendrocyte and OPC Density in the Corpus Callosum (Cells/mm²)

| Time Point | Mature Oligodendrocytes (CC1+) | Oligodendrocyte Precursor Cells (NG2+/PDGFRα+) | Reference(s) |

| Control | ~250-350 | ~100-150 | |

| 1 Week this compound | ~50-100 | ~150-200 | |

| 4-6 Weeks this compound | ~25-75 | ~250-400 | |

| 2 Weeks Post-Cuprizone | ~100-150 | ~200-300 | |

| 4-6 Weeks Post-Cuprizone | ~200-300 | ~100-150 |

Table 3: Microglia and Astrocyte Activation in the Corpus Callosum

| Time Point | Microglia (Iba1+) | Astrocytes (GFAP+) | Reference(s) |

| Cell Density/Area | |||

| 1 Week this compound | Significant Increase | Significant Increase | |

| 3-5 Weeks this compound | Maximal Increase | Maximal Increase | |

| 2 Weeks Post-Cuprizone | Decreasing | Persistently High | |

| 4 Weeks Post-Cuprizone | Near Control Levels | Still Elevated | |

| Activation Markers | M1 Markers (e.g., CD86) | A1/A2 Markers | |

| 4.5 Weeks this compound | Significant Increase | Upregulation of reactivity markers |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

This compound Administration

Objective: To induce demyelination in mice.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Powdered standard rodent chow

-

This compound (bis-cyclohexanone oxaldihydrazone)

-

Scale and mixing equipment

Procedure:

-

Prepare a 0.2% (w/w) this compound diet by thoroughly mixing this compound powder with the powdered rodent chow. Ensure a homogenous mixture.

-

For acute demyelination, feed the mice the 0.2% this compound diet ad libitum for 5 to 6 weeks.

-

For chronic demyelination, extend the feeding period to 12 weeks or longer.

-

To study remyelination, switch the mice back to a normal chow diet after the desired demyelination period.

-

Monitor the weight of the mice regularly, as they may experience initial weight loss.

-

An alternative gavage administration can also be used, with a dosage of 400 mg/kg/day.

Tissue Processing and Histology

Objective: To prepare brain tissue for histological analysis.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal cutting temperature (OCT) compound

-

Cryostat or vibratome

-

Microscope slides

Procedure:

-

Anesthetize the mouse deeply and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions at 4°C until the brain sinks.

-

Embed the brain in OCT compound and freeze.

-

Cut coronal sections (10-20 µm) using a cryostat and mount them on microscope slides.

Luxol Fast Blue (LFB) Staining for Myelin

Objective: To visualize myelin in brain sections.

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded sections or air-dry frozen sections.

-

Stain the sections in Luxol Fast Blue solution (0.1% in 95% ethanol with 0.05% acetic acid) at 56-60°C overnight.

-

Rinse with 95% ethanol and then distilled water.

-

Differentiate in 0.05% lithium carbonate solution for 10-30 seconds.

-

Continue differentiation in 70% ethanol for 10-30 seconds until gray and white matter are clearly distinguished.

-

Rinse in distilled water.

-

Counterstain with Cresyl Violet if desired.

-

Dehydrate through an ethanol series, clear with xylene, and coverslip.

Immunohistochemistry (IHC) for Myelin Basic Protein (MBP)

Objective: To specifically label myelin sheaths.

Procedure:

-

Perform antigen retrieval on the tissue sections if necessary (e.g., citrate buffer, pH 6.0, at 95°C for 20 minutes).

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate with a primary antibody against MBP (e.g., rat anti-MBP) overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rat IgG Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Wash the sections three times with PBS.

-

Counterstain with a nuclear stain like DAPI if desired.

-

Mount with an anti-fade mounting medium and coverslip.

Electron Microscopy (EM) for Myelin Sheath Analysis

Objective: To visualize the ultrastructure of myelin sheaths and axons.

Procedure:

-

Perfuse the mice with a fixative containing both paraformaldehyde and glutaraldehyde (e.g., 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer).

-

Dissect the region of interest (e.g., corpus callosum) and cut it into small blocks.

-

Post-fix the blocks in 1% osmium tetroxide.

-

Dehydrate the tissue blocks through a graded series of ethanol and propylene oxide.

-

Infiltrate and embed the blocks in epoxy resin.

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope.

-

The g-ratio (axon diameter / total fiber diameter) can be calculated to assess myelin sheath thickness.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and a typical experimental workflow in the this compound model using the DOT language for Graphviz.

Signaling Pathways

The NF-κB and JAK-STAT signaling pathways are implicated in the inflammatory and regenerative responses in the this compound model.

Caption: NF-κB signaling pathway in this compound-induced demyelination.

Caption: JAK-STAT signaling in remyelination.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a study using the this compound model to investigate a potential remyelinating therapy.

Caption: Experimental workflow for a this compound remyelination study.

Conclusion

The this compound model remains a powerful and versatile tool for investigating the fundamental processes of demyelination and remyelination. Its reproducible and well-characterized timeline of pathological and regenerative events provides a robust platform for screening and validating potential therapeutic strategies for demyelinating diseases like multiple sclerosis. This technical guide offers a comprehensive resource for researchers, providing the necessary quantitative data, detailed protocols, and visual aids to effectively design, execute, and interpret studies using this invaluable model.

References

- 1. Structural adaption of axons during de‐ and remyelination in the this compound mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glial response during this compound-induced de- and remyelination in the CNS: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglial Recruitment, Activation, and Proliferation in Response to Primary Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Cuprizone as a Tool to Investigate Oligodendrocyte Biology: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cuprizone model, a robust and widely utilized tool for studying the intricate biology of oligodendrocytes, the myelin-producing cells of the central nervous system (CNS). By inducing demyelination and subsequent spontaneous remyelination, the this compound model offers a unique platform to dissect the molecular and cellular mechanisms governing oligodendrocyte death, precursor cell proliferation and differentiation, and myelin repair. This document details the model's mechanism of action, provides structured quantitative data on key cellular and structural changes, outlines detailed experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: The this compound Model of Demyelination and Remyelination

The this compound model is a non-inflammatory, toxic model of demyelination.[1][2] Administration of the copper chelator this compound in the diet of rodents, typically mice, leads to the selective apoptosis of mature oligodendrocytes.[3] This initial insult triggers a cascade of events, including the activation of microglia and astrocytes, which clear myelin debris.[4][5] Following the cessation of this compound treatment, a remarkable period of spontaneous remyelination occurs, driven by the proliferation and differentiation of oligodendrocyte precursor cells (OPCs). This predictable time course of demyelination and remyelination makes the this compound model an invaluable tool for investigating fundamental aspects of oligodendrocyte biology and for the preclinical testing of potential remyelinating therapies.

Mechanism of Action: How this compound Induces Oligodendrocyte Death

While the precise mechanisms of this compound-induced oligodendrocyte death are still under investigation, several key pathways have been implicated. The primary mode of action is believed to be the disruption of mitochondrial function within oligodendrocytes due to copper chelation. More recent evidence has strongly pointed towards the induction of ferroptosis , an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.

This compound administration leads to a cascade of events within oligodendrocytes that promotes ferroptosis:

-

Increased Iron Influx: Upregulation of transferrin receptor 1 (TfR1) increases the uptake of iron into the cell.

-

Ferritin Degradation: Increased expression of Nuclear receptor coactivator 4 (NCOA4) promotes the autophagic degradation of ferritin (ferritinophagy), releasing stored iron into the cytoplasm.

-

Reduced Antioxidant Defense: There is a reduction in the expression and activity of key antioxidant enzymes, including glutathione peroxidase 4 (GPX4) and system xC-, which are crucial for neutralizing lipid peroxides.

This combination of increased intracellular iron and decreased antioxidant capacity leads to rampant lipid peroxidation and, ultimately, oligodendrocyte cell death.

Quantitative Data on Cellular and Myelin Dynamics

The this compound model is characterized by a well-defined and reproducible timeline of cellular and pathological changes. The following tables summarize key quantitative data from studies using the C57BL/6 mouse strain, a commonly used strain in this compound research.

Table 1: Temporal Changes in Glial Cell Populations in the Corpus Callosum

| Time Point | Mature Oligodendrocytes (Olig2+/CC1+) (cells/mm²) | Oligodendrocyte Precursor Cells (OPCs) (NG2+/Olig2+) (cells/mm²) | Microglia (Iba1+) (cells/mm²) | Astrocytes (GFAP+) (cells/mm²) |

| Control | ~800 - 1000 | ~200 - 300 | ~100 - 150 | ~50 - 100 |

| Week 1 | Significant decrease (~80% loss) | Slight increase | Initial activation | Initial activation |

| Week 3 | Near complete loss | Peak proliferation | Significant increase | Significant increase |

| Week 5 | Depleted | Declining proliferation, start of differentiation | Peak activation | Peak activation |

| Week 5 + 2 weeks recovery | Re-appearance of newly formed oligodendrocytes | Differentiating | Gradual decrease | Gradual decrease |

| Week 5 + 4 weeks recovery | Significant repopulation | Near baseline levels | Near baseline levels | Near baseline levels |

Note: Cell densities can vary between studies and specific regions of the corpus callosum analyzed. The values presented are approximate ranges based on published literature.

Table 2: Quantitative Myelin Analysis in the Corpus Callosum

| Time Point | Myelination Status | G-ratio (Axon Diameter / Total Fiber Diameter) | Myelin Basic Protein (MBP) Level (% of Control) |

| Control | Fully myelinated | ~0.75 - 0.80 | 100% |

| Week 3 | Early demyelination | Increasing | Significantly decreased |

| Week 5 | Maximal demyelination | N/A (demyelinated axons) | <20% |

| Week 5 + 2 weeks recovery | Early remyelination | High (~0.85 - 0.90) due to thin myelin sheaths | Increasing |

| Week 5 + 4 weeks recovery | Advanced remyelination | Decreasing towards control values | Approaching control levels |

| Week 5 + 6 weeks recovery | Substantial remyelination | Near normal | Near normal |

Note: The g-ratio is a key ultrastructural measure of myelin thickness; a higher g-ratio indicates a thinner myelin sheath. N/A indicates that the metric is not applicable at that stage.

Experimental Protocols

This section provides detailed methodologies for key experiments in the this compound model.

This compound Administration

-

Animal Model: 8-10 week old male C57BL/6 mice are commonly used.

-

This compound Formulation: Mix 0.2% (w/w) this compound (bis-cyclohexanone oxaldihydrazone) into powdered rodent chow. Ensure thorough and even mixing.

-

Administration: Provide the this compound-containing chow ad libitum for a period of 5-6 weeks to induce demyelination. For remyelination studies, switch back to a normal diet after the desired demyelination period.

-

Monitoring: Monitor animal weight and health status regularly. A slight weight loss at the beginning of the treatment is expected.

Tissue Processing for Histology

-

Perfusion: Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Tissue Collection: Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.

-

Sectioning: Freeze the brain and cut coronal sections (typically 30-40 µm thick) using a cryostat. Store sections in a cryoprotectant solution at -20°C.

Immunohistochemistry

-

Washing: Wash free-floating sections three times in PBS for 5 minutes each.

-

Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate sections with primary antibodies (see Table 3 for examples) diluted in blocking solution overnight at 4°C.

-

Washing: Wash sections three times in PBS for 10 minutes each.

-

Secondary Antibody Incubation: Incubate sections with appropriate fluorescently-labeled secondary antibodies diluted in blocking solution for 2 hours at room temperature, protected from light.

-

Counterstaining: Incubate sections with a nuclear counterstain (e.g., DAPI) for 10 minutes.

-

Washing and Mounting: Wash sections three times in PBS, then mount onto glass slides and coverslip with an anti-fade mounting medium.

Table 3: Common Antibodies for Immunohistochemistry in the this compound Model

| Target | Cell Type/Structure | Typical Dilution |

| Olig2 | Oligodendrocyte lineage cells (OPCs and mature) | 1:500 |

| CC1 (APC) | Mature oligodendrocytes | 1:200 |

| NG2 | Oligodendrocyte precursor cells (OPCs) | 1:200 |

| Iba1 | Microglia/Macrophages | 1:1000 |

| GFAP | Reactive Astrocytes | 1:1000 |

| MBP | Myelin | 1:500 |

| PLP | Myelin | 1:500 |

Western Blotting for Myelin Proteins

-

Tissue Lysis: Dissect the corpus callosum and homogenize in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against myelin proteins (e.g., MBP, PLP) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

Electron Microscopy for Myelin Ultrastructure

-

Perfusion and Fixation: Perfuse mice with a fixative containing 2.5% glutaraldehyde and 2% paraformaldehyde in phosphate buffer.

-

Tissue Processing: Dissect the corpus callosum and post-fix in the same fixative. Process the tissue through osmication, dehydration in a graded ethanol series, and embedding in resin.

-

Sectioning and Staining: Cut ultrathin sections (70-90 nm) and stain with uranyl acetate and lead citrate.

-

Imaging and Analysis: Acquire images using a transmission electron microscope. Analyze the images to determine the g-ratio (axon diameter divided by the total fiber diameter) and the percentage of myelinated axons.

Key Signaling Pathways in Oligodendrocyte Biology

The this compound model has been instrumental in elucidating the signaling pathways that regulate oligodendrocyte survival, differentiation, and myelination.

Ferroptosis in this compound-Induced Oligodendrocyte Death

As previously mentioned, ferroptosis is a key mechanism of oligodendrocyte death in the this compound model. The following diagram illustrates the central players in this pathway.

Akt/mTOR Signaling in Oligodendrocyte Differentiation and Myelination

The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. In the context of oligodendrocyte biology, this pathway is crucial for OPC differentiation and the initiation and growth of the myelin sheath.

Experimental Workflow

A typical experimental workflow for a this compound study aimed at evaluating a potential remyelinating compound is outlined below.

Conclusion